molecular formula C16H21N5O2 B2360037 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine CAS No. 2380100-70-7

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine

Cat. No.: B2360037
CAS No.: 2380100-70-7
M. Wt: 315.377
InChI Key: YOYFAYNLCFRQRQ-UHFFFAOYSA-N
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Description

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a methoxy group

Preparation Methods

The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methoxy substituents. Common reagents used in these reactions include pyrimidine derivatives, ethylating agents, and methoxylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar compounds to 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine include:

  • 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine
  • 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-12-10-18-16(19-11-12)23-13-5-8-21(9-6-13)15-17-7-4-14(20-15)22-2/h4,7,10-11,13H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYFAYNLCFRQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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